
Azintamide
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Functional Dyspepsia
Azintamide has been investigated extensively for its efficacy in treating functional dyspepsia, a common gastrointestinal disorder characterized by symptoms such as bloating, pain, and discomfort in the upper abdomen.
- Clinical Trials : A randomized, double-blind, placebo-controlled trial involving 208 patients demonstrated that the combination of this compound with domperidone significantly improved symptoms compared to domperidone alone. The response rate in the experimental group was 89.2%, compared to 76.4% in the control group (P = 0.015) .
- Symptom Improvement : The study reported substantial reductions in bloating and pain intensity scores, with significant differences noted between the treatment and control groups (P < 0.01) .
- Safety Profile : The trials indicated a favorable safety profile for this compound, with no severe side effects reported .
Dyspepsia Symptoms Related to Other Conditions
This compound has also been effective in treating dyspepsia symptoms not responsive to standard therapies like domperidone. In a multicenter self-controlled trial involving 180 patients, this compound significantly improved symptoms such as upper abdominal distention and anorexia after two weeks of treatment .
Psoriasis Vulgaris
Initially studied as a treatment for psoriasis vulgaris, this compound demonstrated efficacy in managing this chronic skin condition. However, more recent studies have focused on its gastrointestinal applications rather than dermatological uses .
Analytical Methods for this compound
To ensure the quality and efficacy of this compound formulations, several analytical methods have been developed:
- Chromatographic Techniques : Two stability-indicating chromatographic methods have been optimized for determining this compound concentrations in pharmaceutical formulations. These include:
These methods are crucial for assessing the drug's stability and ensuring accurate dosing in clinical applications.
Summary of Clinical Findings
Study Focus | Sample Size | Treatment Duration | Key Findings |
---|---|---|---|
Efficacy of this compound + Domperidone | 208 patients | 4 weeks | Response rate: 89.2% vs 76.4% (P = 0.015) |
Efficacy on Dyspepsia Symptoms | 180 patients | 2 weeks | Significant symptom improvement (P < 0.01) |
Safety Profile | Various studies | Varies | No severe side effects reported |
Wirkmechanismus
Mode of Action
It is believed to modulate visceral sensitivity and gastrointestinal motility, which can alleviate symptoms of dyspepsia
Result of Action
It has been observed to be effective in treating dyspepsia symptoms, suggesting that it may have effects on the cells of the gastrointestinal tract . More research is needed to understand the specific molecular and cellular effects of Azintamide.
Biochemische Analyse
Biochemical Properties
The biochemical properties of Azintamide are not fully annotated yet . It is known that this compound is a small molecule with a chemical formula of C10H14ClN3OS
Cellular Effects
This compound has been shown to be effective and safe in the treatment of patients with dyspepsia symptoms by modulating visceral sensitivity and/or gastrointestinal motility .
Molecular Mechanism
It is known that this compound specifically targets the NF-kB signaling pathway, which is crucial in the regulation of immune responses and inflammation . By inhibiting the activation of NF-kB, this compound effectively reduces the production of pro-inflammatory cytokines and mediators that contribute to chronic inflammation .
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of this compound over time in laboratory settings, including any information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of azintamide involves several steps:
Preparation of this compound Sulfhydryl Compound Solution: This involves dissolving water and sodium sulfide, followed by the addition of sulfur.
Reaction with 3,6-Dichloropyridazine: Sodium sulfite is added portionwise to prevent oxidation. The reaction system is carefully monitored to maintain the pH value between 8 and 10.
Addition of Ethyl Alcohol and N,N-Diethyl-2-Chloroacetamide: This mixture is added dropwise to the reaction system, followed by purification of the final product.
Industrial Production Methods: The industrial production of this compound follows similar steps but is optimized for large-scale production. The process is designed to be environmentally friendly, cost-effective, and suitable for mass production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Azintamiden unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umfasst die Zugabe von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Umfasst die Zugabe von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Umfasst den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Reagenzien sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Häufige Reagenzien sind Lithiumaluminiumhydrid und Natriumborhydrid.
Substitution: Häufige Reagenzien sind Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Sulfoxiden oder Sulfonen führen, während Reduktion zu Thiolen führen kann .
Vergleich Mit ähnlichen Verbindungen
- Azinthiamide
- Oragallin
- Colerin
- Oragalin
Comparison: Azintamide is unique in its specific choleretic activity and its ability to modulate visceral sensitivity and gastrointestinal motility. Compared to similar compounds, this compound has shown promising results in clinical studies for treating cholestasis and dyspepsia .
Biologische Aktivität
Azintamide, a compound with significant therapeutic potential, has been studied for its biological activity, particularly in the treatment of gastrointestinal disorders. This article delves into its efficacy, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview of this compound
This compound is primarily utilized in the management of functional dyspepsia and other gastrointestinal conditions. Its mechanism involves modulation of visceral sensitivity and gastrointestinal motility, making it a valuable addition to treatment regimens that include other medications like domperidone.
The biological activity of this compound can be attributed to several mechanisms:
- Modulation of Gastrointestinal Motility : this compound enhances the motility of the gastrointestinal tract, which helps alleviate symptoms associated with dyspepsia.
- Visceral Sensitivity : It appears to reduce visceral sensitivity, thereby decreasing discomfort related to gastrointestinal disturbances.
Clinical Trials
A randomized, double-blind, placebo-controlled trial assessed the efficacy of this compound combined with domperidone in patients with functional dyspepsia. The trial involved 208 participants divided into two groups:
- Group A (Experimental) : Received this compound (2 tablets three times daily) alongside domperidone.
- Group B (Control) : Received only domperidone.
Results :
- The combination therapy resulted in a significant improvement in overall efficacy and health-related quality of life compared to domperidone alone.
- Symptom scores for upper abdominal distention and pain decreased significantly (P < 0.01), with an effective rate exceeding 84.9% for individual symptoms and over 92.5% for total symptom relief .
Treatment Group | Total Participants | Effective Rate (%) | Significant Symptom Reduction |
---|---|---|---|
Group A | 102 | >92.5 | Yes |
Group B | 106 | <50 | No |
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Case Study on Acute Pancreatitis :
- A patient with glycogen storage disease was treated with this compound after hospitalization for acute pancreatitis. Following administration, the patient reported significant relief from abdominal pain and distention within days, demonstrating the compound's potential for digestive enzyme supplementation .
- Effect on Liver Cirrhosis :
Safety Profile
This compound has been reported to have a favorable safety profile. In clinical trials, adverse effects were minimal, with only one patient experiencing a mild rash that resolved spontaneously . The absence of severe side effects supports its use as a safe therapeutic option.
Eigenschaften
IUPAC Name |
2-(6-chloropyridazin-3-yl)sulfanyl-N,N-diethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3OS/c1-3-14(4-2)10(15)7-16-9-6-5-8(11)12-13-9/h5-6H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLKKMZJCJBOML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171370 | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-32-6 | |
Record name | Azintamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1830-32-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Azintamide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830326 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Azintamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13992 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Azintamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291837 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Azintamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Azintamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.804 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AZINTAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ACZ6L64B41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the precise mechanism of action of Azintamide?
A1: While the exact mechanism of action of this compound is not fully elucidated in the provided research, several studies suggest it may work by:
- Improving gastric motility: [] This could explain its efficacy in relieving abdominal distension, a common symptom of functional dyspepsia.
- Modulating visceral sensitivity: [] This potential mechanism requires further investigation but could contribute to its overall effectiveness in addressing dyspepsia.
Q2: What are the downstream effects of this compound administration?
A2: Research indicates that this compound can lead to:
- Increased maximal water loading volume: [, ] This finding supports its role in improving gastric accommodation and reducing fullness.
- Decreased symptom scores for various dyspeptic symptoms: [, , , , , , , , , , , , , , , , , , , , , , , ] This consistent finding across multiple studies highlights its therapeutic benefit in managing dyspepsia.
Q3: What is the molecular formula and weight of this compound?
A3: The provided research does not explicitly state the molecular formula or weight of this compound. Further investigation into its chemical structure is necessary.
Q4: Is there any spectroscopic data available for this compound?
A4: Yes, Proton Magnetic Resonance (PMR) spectrometry has been used for the quantitative analysis of this compound in pharmaceutical preparations. [] The PMR spectrum can confirm the drug's identity and purity.
Q5: How stable is this compound under various storage conditions?
A5: The provided research does not offer detailed information on the stability of this compound under different storage conditions. Further studies are required to determine its shelf life and optimal storage parameters.
Q6: Has this compound been investigated for its compatibility with other materials in drug formulations?
A6: While the research mentions the use of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] it lacks specific details about its compatibility with various excipients. Further research is needed to optimize its formulation and ensure stability and efficacy.
Q7: Does this compound possess any catalytic properties?
A7: The provided research does not mention any catalytic properties associated with this compound. Its primary focus is its therapeutic application in managing dyspepsia.
Q8: Have any computational studies been conducted on this compound?
A8: The provided research does not mention any computational studies or QSAR models developed for this compound. Such studies could be beneficial in understanding its structure-activity relationship and designing more potent analogs.
Q9: How do modifications to the this compound structure impact its activity?
A9: The provided research lacks information regarding SAR studies on this compound. Understanding how structural changes influence its potency, selectivity, and pharmacokinetic properties could guide future drug development efforts.
Q10: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?
A10: The research primarily focuses on the clinical application of this compound in tablet formulations, [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] without delving into specific formulation strategies. Further research is required to explore alternative drug delivery systems or modifications to enhance its bioavailability and therapeutic potential.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.